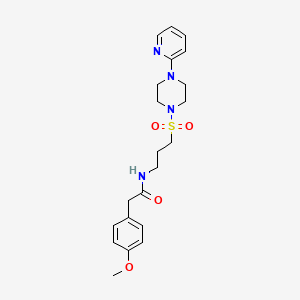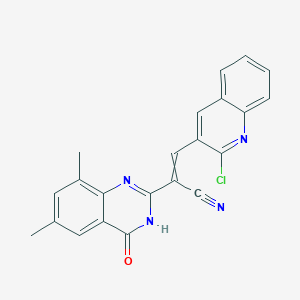
3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic compound that belongs to the quinoline and quinazoline chemical families. Quinolines and quinazolines are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinoline and quinazoline cores make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
The compound's antimicrobial properties make it a candidate for the development of new antibiotics. Its anticancer properties are also being explored, with studies investigating its ability to inhibit the growth of cancer cells.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the quinoline and quinazoline cores. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline and quinazoline cores can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert quinone derivatives back to their hydroquinone forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the quinoline and quinazoline rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions can be performed using amines and alkyl halides.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Hydroquinone derivatives
Substitution: : Various substituted quinolines and quinazolines
Mécanisme D'action
The mechanism by which 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The quinoline and quinazoline cores can bind to enzymes and receptors, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline derivatives: : These compounds share the quinoline core and exhibit similar antimicrobial properties.
Quinazoline derivatives: : These compounds have the quinazoline core and are known for their anticancer and antimalarial activities.
Uniqueness
3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is unique due to its combination of quinoline and quinazoline cores, which provides a broader range of biological activities compared to compounds with only one core structure.
Propriétés
IUPAC Name |
3-(2-chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c1-12-7-13(2)19-17(8-12)22(28)27-21(26-19)16(11-24)10-15-9-14-5-3-4-6-18(14)25-20(15)23/h3-10H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPKNMNYGGGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
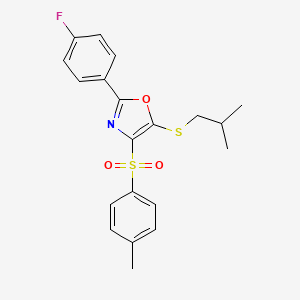
![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)
![2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2767432.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)
![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)
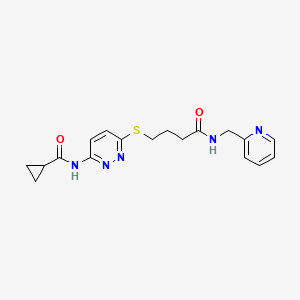
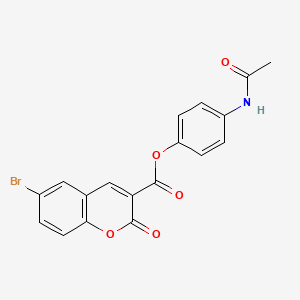
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
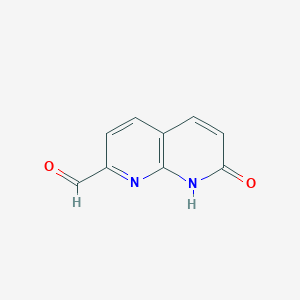
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2767442.png)
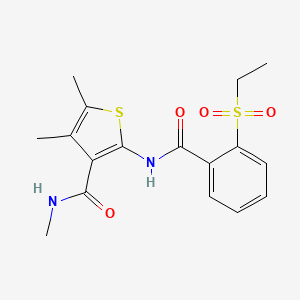
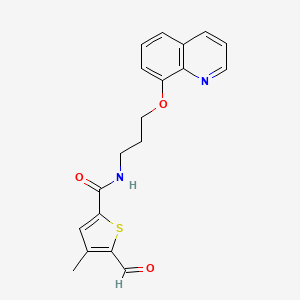
![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)
